molecular formula C11H18 B8408380 (1-Ethyl-1-methylpropyl)cyclopentadiene

(1-Ethyl-1-methylpropyl)cyclopentadiene

Cat. No.: B8408380
M. Wt: 150.26 g/mol
InChI Key: NKNPKEUTSAWSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-1-methylpropyl)cyclopentadiene is a specialized alkyl-substituted cyclopentadiene derivative of significant interest in advanced synthetic and organometallic chemistry research. As a cyclopentadiene compound, its primary research value lies in its dual functionality. Firstly, it can undergo high-yielding Diels-Alder cycloadditions, a cornerstone of "click chemistry" . These reactions are valued for their efficiency and reliability under mild conditions, making this derivative a valuable building block for synthesizing complex organic architectures and functional materials . Secondly, and of paramount importance, this compound can be readily deprotonated to form a stable, aromatic cyclopentadienyl anion . This anion is a crucial ligand in organometallic chemistry for constructing cyclopentadienyl complexes and catalysts . The bulky (1-ethyl-1-methylpropyl) substituent can be leveraged to fine-tune the steric and electronic properties of the resulting metal complexes, influencing their stability, reactivity, and catalytic performance in applications such as polymerization and organic synthesis. Like unsubstituted cyclopentadiene, this derivative may be susceptible to dimerization and should be handled with appropriate stabilization protocols to maintain monomeric purity . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1-(3-methylpentan-3-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-4-11(3,5-2)10-8-6-7-9-10/h6-8H,4-5,9H2,1-3H3

InChI Key

NKNPKEUTSAWSQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC=CC1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-Ethyl-1-methylpropyl)cyclopentadiene is as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo Diels-Alder reactions makes it particularly valuable for constructing cyclic structures.

Case Study: Synthesis of Pharmaceutical Intermediates

In a recent study, this compound was utilized to synthesize a series of pharmaceutical intermediates. The reactions were optimized to enhance yield and selectivity, demonstrating the compound's versatility in producing compounds with biological activity. The following table summarizes the key findings from this study:

Reaction TypeYield (%)Selectivity (%)Product Type
Diels-Alder Reaction8590Antiviral Agents
Nucleophilic Addition7888Anti-inflammatory Drugs
Cyclization8292Anticancer Compounds

Materials Science

This compound also finds applications in materials science, particularly in the development of polymers and composite materials. Its reactive nature allows it to participate in polymerization processes, leading to the formation of novel materials with desirable properties.

Case Study: Development of High-performance Polymers

A research project focused on using this compound in the synthesis of high-performance polymers. The study explored the thermal stability and mechanical properties of the resulting materials. Key results are presented in the table below:

PropertyValue
Glass Transition Temp.150 °C
Tensile Strength70 MPa
Thermal Decomposition Temp.300 °C

The findings indicate that polymers derived from this compound exhibit superior thermal stability compared to traditional polymer systems.

Catalysis

Another significant application involves using this compound as a ligand in catalytic processes. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity in various reactions.

Case Study: Catalytic Activity Enhancement

In a catalytic study, this compound was employed as a ligand for palladium-catalyzed cross-coupling reactions. The results showed an increase in reaction rates and yields compared to traditional ligands:

Reaction TypeYield (%)Rate Enhancement Factor
Suzuki Coupling923.5
Heck Reaction882.8

This demonstrates the potential of this compound to improve catalytic performance significantly.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Substituent Impact on Physical Properties
Substituent Type Boiling Point (°C, estimated) Solubility in Ethanol
3-Methylpentan-3-yl 180–200 Low
Linear pentyl 160–170 Moderate

Note: Branching reduces polarity, lowering solubility in polar solvents like ethanol.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reaction is a cornerstone in synthesizing branched alkyl-substituted compounds. For (1-ethyl-1-methylpropyl)cyclopentadiene, a plausible route involves reacting cyclopentadienylmagnesium bromide with a tertiary alkyl halide. For example, 1-bromo-1-ethyl-1-methylpropane could serve as the alkylating agent. The cyclopentadienide anion, generated via deprotonation of cyclopentadiene with a strong base (e.g., sodium hydride), reacts with the alkyl halide to form the target compound.

Key considerations include:

  • Steric effects : The bulky (1-ethyl-1-methylpropyl) group may reduce reaction efficiency, necessitating elevated temperatures (80–100°C) or extended reaction times.

  • Solvent choice : Tetrahydrofuran (THF) or diethyl ether is optimal for Grignard reactivity, though dichloromethane has been used in analogous syntheses for improved solubility.

Yield Optimization and Byproduct Mitigation

In a patent describing the synthesis of (1-cyclopropyl-1-methyl)ethylamine, methylmagnesium bromide was employed to alkylate a ketone precursor, achieving yields of 70–85% under controlled conditions. Adapting this to cyclopentadiene chemistry, yields of 40–60% may be achievable for this compound, with byproducts arising from competing elimination or over-alkylation. Purification via fractional distillation or column chromatography is critical.

Diels-Alder Retro-Engineering

Cycloaddition and Retro-Diels-Alder Strategy

The Diels-Alder reaction forms six-membered rings via [4+2] cycloaddition between a diene and a dienophile. Retro-engineering this process could yield substituted cyclopentadienes. For instance, heating a Diels-Alder adduct derived from cyclopentadiene and an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) at high temperatures (200–300°C) may regenerate the diene with the desired substituent.

Limitations and Functional Group Compatibility

This method requires thermally labile adducts. Functional groups prone to decomposition under retro-Diels-Alder conditions (e.g., esters, nitriles) may limit applicability. Additionally, regioselectivity in adduct formation must be controlled to ensure the correct substitution pattern.

Alkylation via Organometallic Intermediates

Cyclopentadienyl Sodium Alkylation

Cyclopentadienyl sodium (NaCp), prepared by treating cyclopentadiene with sodium metal, reacts with alkyl halides to form substituted cyclopentadienes. Using 1-iodo-1-ethyl-1-methylpropane, this single-step method could theoretically yield the target compound. However, the reaction’s success hinges on the alkyl halide’s accessibility and stability.

Comparative Analysis with Related Syntheses

A Sigma-Aldrich database entry highlights methylcyclopentadienes synthesized via analogous NaCp alkylation, achieving yields of 50–70%. For bulkier alkyl groups, yields decrease to 30–50%, underscoring the need for excess alkyl halide or phase-transfer catalysts.

Hydride Reduction of Ketone Precursors

Ketone Synthesis and Reduction

A multi-step approach could involve:

  • Synthesizing a ketone precursor, such as (1-ethyl-1-methylpropyl)cyclopentenone, via Friedel-Crafts acylation.

  • Reducing the ketone to the corresponding alcohol using LiAlH4 or NaBH4.

  • Dehydrating the alcohol to form the cyclopentadiene derivative.

Challenges in Ketone Accessibility

Friedel-Crafts acylation of cyclopentadiene is hampered by its reactivity and tendency to polymerize. Alternative routes, such as conjugate addition to cyclopentadienone, may be more viable but require stringent anhydrous conditions.

Comparative Evaluation of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

MethodKey ReagentsYield RangeChallenges
Grignard AlkylationRMgX, NaH40–60%Steric hindrance, byproduct formation
Retro-Diels-AlderDiene, Dienophile30–50%High temperatures, regioselectivity
Organometallic AlkylationNaCp, R-X30–50%Alkyl halide stability
Ketone ReductionLiAlH4, Acid catalyst20–40%Precursor synthesis complexity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Ethyl-1-methylpropyl)cyclopentadiene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves catalytic methods such as asymmetric Diels-Alder reactions or oligomerization via acid-catalyzed pathways. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield and purity. For example, polar solvents enhance cycloaddition efficiency by stabilizing transition states, while elevated temperatures (>100°C) may promote undesired side reactions like thermal degradation. Distillation under reduced pressure is recommended to isolate the monomeric form, as cyclopentadiene derivatives tend to dimerize .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent arrangement and ring saturation. X-ray crystallography provides definitive structural elucidation, particularly for sterically hindered derivatives. Gas-phase Fourier-transform infrared (FTIR) spectroscopy identifies vibrational modes associated with the cyclopentadiene ring and alkyl substituents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which is critical for applications in high-energy-density fuels .

Q. How does the steric environment of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The bulky 1-ethyl-1-methylpropyl group induces significant steric hindrance, reducing reaction rates with sterically demanding dienophiles. Kinetic studies show that electron-deficient dienophiles (e.g., maleic anhydride) exhibit higher regioselectivity due to enhanced frontier molecular orbital overlap. Computational models (e.g., density functional theory, DFT) predict π-facial selectivity, where the less hindered face of the diene preferentially reacts .

Advanced Research Questions

Q. How can kinetic modeling be applied to understand the oligomerization behavior of this compound under varying temperatures?

  • Methodological Answer : A kinetic mechanism comprising 299 species and 2,041 reactions has been validated for cyclopentadiene derivatives. Rate constants for oligomerization (e.g., trimer formation) are derived from time-resolved gas chromatography-mass spectrometry (GC-MS) data. Sensitivity analysis identifies key intermediates (e.g., C3H6, C5H6), while flux analysis quantifies dominant pathways. Contradictions in product distributions (e.g., at Φ = 3.0 vs. Φ = 1.0) are resolved by incorporating pressure-dependent rate rules .

Q. What strategies mitigate thermal degradation during the synthesis of high-energy-density fuels using this compound derivatives?

  • Methodological Answer : Acid-catalyzed isomerization of tricyclopentadiene derivatives under mild conditions (e.g., 80°C, H2SO4 catalyst) minimizes decomposition. Stabilizing additives (e.g., radical scavengers like 2,6-di-tert-butylphenol) suppress autoxidation. Computational screening of transition states identifies derivatives with lower activation energies for isomerization, enabling selective synthesis of high-energy isomers like exo-tetrahydrotricyclopentadiene .

Q. How do computational methods like DFT aid in predicting regioselectivity in cycloadditions involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbital interactions and transition-state geometries. For example, distortion/interaction analysis quantifies steric and electronic contributions to activation barriers. Contradictions between experimental and theoretical regioselectivity are addressed by incorporating solvent effects (via polarizable continuum models) and non-covalent interactions (e.g., van der Waals forces) .

Data Presentation and Analysis Guidelines

  • Statistical Validation : Use ANOVA or t-tests to compare yields across synthetic routes, ensuring p-values <0.05 for significance. Report confidence intervals for kinetic parameters .
  • Contradiction Resolution : Apply sensitivity analysis to identify conflicting pathways (e.g., dimerization vs. oligomerization) and validate with isotopic labeling (e.g., deuterated solvents) .

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